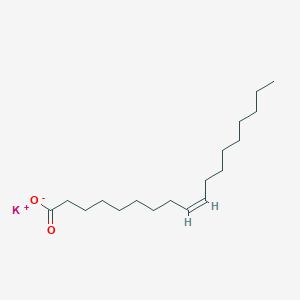
potassium;(Z)-octadec-9-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;(Z)-octadec-9-enoate, also known as potassium oleate, is a potassium salt of oleic acid, a monounsaturated fatty acid. This compound is commonly found in soaps and detergents due to its surfactant properties. It is also used in various industrial applications, including as an emulsifying agent and in the production of biodiesel.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium;(Z)-octadec-9-enoate can be synthesized through the neutralization of oleic acid with potassium hydroxide. The reaction typically involves dissolving oleic acid in a suitable solvent, such as ethanol, and then adding an aqueous solution of potassium hydroxide. The reaction is exothermic and should be carried out under controlled conditions to prevent overheating. The resulting potassium oleate is then purified by recrystallization or other suitable methods.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar neutralization reactions. The process involves the continuous addition of oleic acid and potassium hydroxide in a reactor, followed by separation and purification steps. The product is then dried and packaged for use in various applications.
Análisis De Reacciones Químicas
Types of Reactions
Potassium;(Z)-octadec-9-enoate undergoes several types of chemical reactions, including:
Oxidation: The double bond in the oleate moiety can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The double bond can be reduced to form stearate, a saturated fatty acid salt.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts is commonly employed for the reduction of the double bond.
Substitution: Esterification reactions can be carried out using alcohols in the presence of acid catalysts, while amidation reactions can be performed using amines and coupling agents.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Potassium stearate.
Substitution: Esters, amides.
Aplicaciones Científicas De Investigación
Potassium;(Z)-octadec-9-enoate has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and solubilization.
Biology: Studied for its role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of biodiesel, soaps, and detergents due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of potassium;(Z)-octadec-9-enoate is primarily based on its surfactant properties. The compound reduces the surface tension of water, allowing it to emulsify oils and fats. This property is exploited in various applications, including cleaning and emulsification processes. At the molecular level, potassium oleate interacts with lipid bilayers, disrupting their structure and increasing permeability.
Comparación Con Compuestos Similares
Potassium;(Z)-octadec-9-enoate is similar to other fatty acid salts, such as:
Sodium oleate: Similar surfactant properties but different solubility and reactivity due to the sodium ion.
Potassium stearate: A saturated fatty acid salt with different physical properties and reactivity.
Sodium stearate: Similar to potassium stearate but with sodium as the counterion.
Uniqueness
This compound is unique due to its combination of a monounsaturated fatty acid with a potassium ion, providing specific surfactant properties and reactivity that differ from its sodium counterparts and saturated analogs.
Propiedades
IUPAC Name |
potassium;(Z)-octadec-9-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b10-9-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLICVSDCCDDWMD-KVVVOXFISA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33KO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














